furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound “furan-2-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a nitrobenzyl group, a thioether linkage, and an imidazole ring . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, imidazole, and benzene rings, as well as the nitro, thioether, and carbonyl functional groups . These groups could potentially engage in a variety of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the nitro group could be reduced to an amine, the thioether could be oxidized to a sulfoxide or sulfone, and the carbonyl could undergo various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar nitro, carbonyl, and thioether groups could enhance its solubility in polar solvents, while the aromatic rings could facilitate interactions with nonpolar substances .Scientific Research Applications
Microwave-Assisted Synthesis of Furan Derivatives
The efficiency of microwave-assisted synthesis in the production of furan derivatives, including those with nitrobenzyl groups, has been demonstrated. This method offers a faster and more environmentally friendly alternative to traditional synthesis methods, producing compounds with potential biological activities without side-product formation (Parmar et al., 2018).
Biological Evaluation of Pyrazoline Derivatives
Research into pyrazoline derivatives, including those with furan-2-yl and 4-nitrophenyl components, highlights their potential as anti-inflammatory and antibacterial agents. Microwave irradiation methods have yielded high success in synthesizing these compounds, underscoring their significance in medicinal chemistry (Ravula et al., 2016).
Hydrogenation of Furfural and Levulinic Acid
The selective hydrogenation of furfural to furan-2-ylmethanol using catalysts derived from zeolitic imidazolate frameworks demonstrates a novel application of furan derivatives in chemical synthesis and biofuel production (Li et al., 2020).
Corrosion Inhibition by Organic Compounds
Studies on the inhibitive effect of certain furan-2-ylmethanone derivatives on the corrosion of mild steel in acidic media reveal the chemical's potential in materials science, particularly in corrosion protection (Singaravelu et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
furan-2-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-14(13-2-1-9-22-13)17-8-7-16-15(17)23-10-11-3-5-12(6-4-11)18(20)21/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXKFKFNDXAJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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